Cas no 1562901-31-8 ((2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid)

(2E)-3-(2-Methylquinolin-4-yl)prop-2-enoic acid is a quinoline-based unsaturated carboxylic acid derivative with potential applications in medicinal chemistry and organic synthesis. Its conjugated double bond system and carboxylic acid functionality make it a versatile intermediate for the development of pharmacologically active compounds, particularly in the design of kinase inhibitors or antimicrobial agents. The 2-methylquinoline moiety enhances lipophilicity, potentially improving membrane permeability in biological systems. This compound’s rigid aromatic structure and reactive α,β-unsaturated carbonyl group allow for selective modifications, such as Michael additions or cycloadditions, facilitating the synthesis of heterocyclic scaffolds. Its well-defined molecular architecture supports structure-activity relationship studies in drug discovery.
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid structure
1562901-31-8 structure
商品名:(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
CAS番号:1562901-31-8
MF:C13H11NO2
メガワット:213.231943368912
CID:6222202
PubChem ID:82447749

(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
    • EN300-1457056
    • 1562901-31-8
    • 2560593-34-0
    • EN300-1845082
    • 3-(2-methylquinolin-4-yl)prop-2-enoic acid
    • インチ: 1S/C13H11NO2/c1-9-8-10(6-7-13(15)16)11-4-2-3-5-12(11)14-9/h2-8H,1H3,(H,15,16)/b7-6+
    • InChIKey: BCEZMAKSCWLEJH-VOTSOKGWSA-N
    • ほほえんだ: OC(/C=C/C1C=C(C)N=C2C=CC=CC=12)=O

計算された属性

  • せいみつぶんしりょう: 213.078978594g/mol
  • どういたいしつりょう: 213.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457056-50mg
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
50mg
$587.0 2023-09-29
Enamine
EN300-1457056-100mg
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
100mg
$615.0 2023-09-29
Enamine
EN300-1457056-0.1g
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
0.1g
$1244.0 2023-07-10
Enamine
EN300-1457056-2500mg
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
2500mg
$1370.0 2023-09-29
Enamine
EN300-1457056-5.0g
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
5.0g
$4102.0 2023-07-10
Enamine
EN300-1457056-1000mg
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
1000mg
$699.0 2023-09-29
Enamine
EN300-1457056-0.05g
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
0.05g
$1188.0 2023-07-10
Enamine
EN300-1457056-2.5g
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
2.5g
$2771.0 2023-07-10
Enamine
EN300-1457056-0.5g
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
0.5g
$1357.0 2023-07-10
Enamine
EN300-1457056-250mg
(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid
1562901-31-8
250mg
$642.0 2023-09-29

(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid 関連文献

(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acidに関する追加情報

Comprehensive Overview of (2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid (CAS No. 1562901-31-8)

(2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid (CAS No. 1562901-31-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its quinoline backbone and prop-2-enoic acid moiety, is a subject of interest for researchers exploring novel therapeutic agents and molecular probes. Its 2-methylquinolin-4-yl group contributes to its distinct chemical behavior, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for quinoline derivatives has surged, driven by their relevance in drug discovery and material science. (2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid is no exception, as its conjugated double bond system (prop-2-enoic acid) offers opportunities for further functionalization. Researchers are particularly intrigued by its potential role in targeting specific enzymes or receptors, a topic frequently searched in AI-driven drug design platforms. The compound's CAS No. 1562901-31-8 is often queried in databases like PubChem and SciFinder, reflecting its growing prominence in academic and industrial settings.

The synthesis of (2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid typically involves condensation reactions between 2-methylquinoline-4-carbaldehyde and malonic acid derivatives, a process optimized for high yield and purity. Its E-configuration (trans arrangement) is critical for its biological activity, a detail emphasized in recent structure-activity relationship (SAR) studies. This aligns with current trends in precision medicine, where molecular geometry dictates therapeutic efficacy.

From an application standpoint, CAS No. 1562901-31-8 is explored for its fluorescence properties, making it a candidate for bioimaging and sensor development—hot topics in nanotechnology forums. Its quinoline core also aligns with searches for metal-chelating agents, relevant in environmental and catalytic chemistry. Notably, the compound’s prop-2-enoic acid segment allows for covalent bonding with biomolecules, a feature leveraged in proteomics and bioconjugation techniques.

Quality control of (2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid relies on advanced analytical methods such as HPLC and NMR spectroscopy, ensuring compliance with regulatory standards. Its stability under varying pH conditions is frequently studied, addressing common queries about compound storage and handling protocols. These aspects are crucial for laboratories focusing on high-throughput screening (HTS) and automated synthesis.

In summary, (2E)-3-(2-methylquinolin-4-yl)prop-2-enoic acid (CAS No. 1562901-31-8) represents a versatile scaffold bridging medicinal chemistry and materials science. Its integration into AI-aided molecular modeling and green chemistry initiatives underscores its future potential. As research evolves, this compound may unlock new pathways in targeted therapy and sustainable innovation, resonating with global scientific priorities.

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